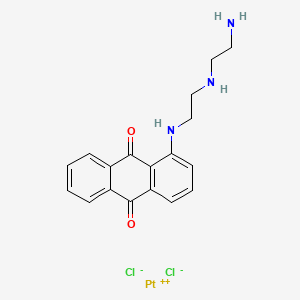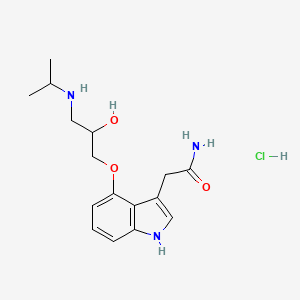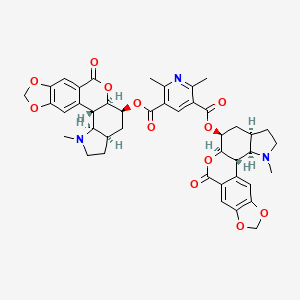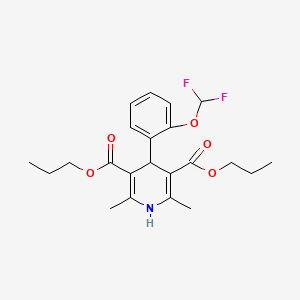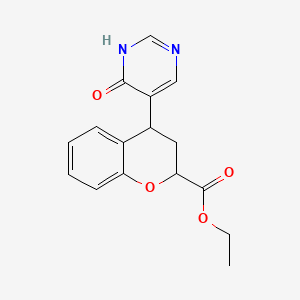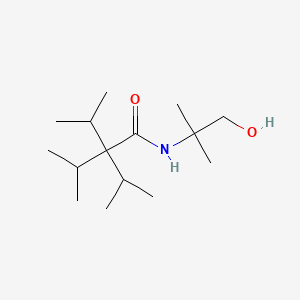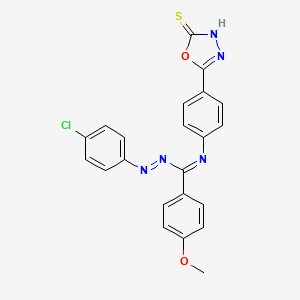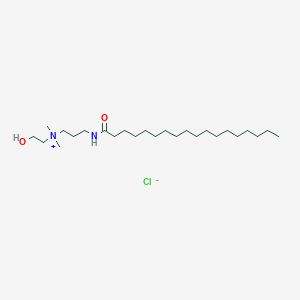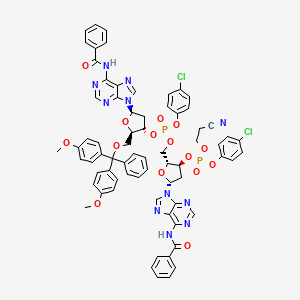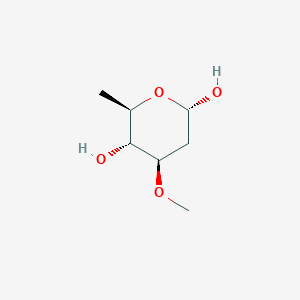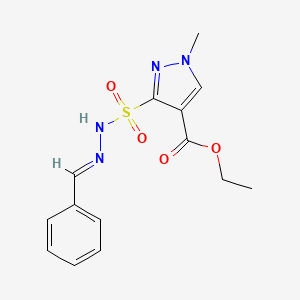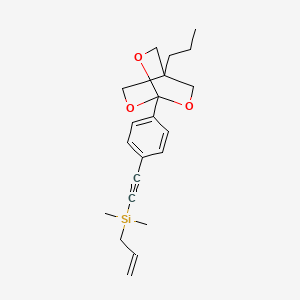
Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)- is a complex organosilicon compound It features a silane core with various functional groups attached, including a dimethyl-2-propenyl group and a phenyl group substituted with a propyl-2,6,7-trioxabicyclo(222)oct-1-yl moiety
Preparation Methods
The synthesis of Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- typically involves multiple steps. The synthetic route may include the following steps:
Preparation of the silane core: This involves the reaction of a suitable silane precursor with dimethyl-2-propenyl groups under controlled conditions.
Attachment of the phenyl group: The phenyl group, substituted with the propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl moiety, is introduced through a series of coupling reactions.
Final assembly: The final step involves the coupling of the phenyl group with the silane core to form the desired compound.
Industrial production methods may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized silane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silane products.
Substitution: The compound can undergo substitution reactions where functional groups attached to the silane core are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery and as a component in medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties
Mechanism of Action
The mechanism of action of Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- can be compared with other similar compounds such as:
Propyl-cannabinol allyldimethylsilyl ether: This compound has a similar silane core but different substituents, leading to distinct chemical and biological properties.
Dimethyl(2-methyl-2-propanyl){[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]oct-1-yl)phenyl]ethynyl}silane: This compound has a similar structure but different functional groups, resulting in unique reactivity and applications.
The uniqueness of Silane, dimethyl-2-propenyl((4-(4-propyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
134134-01-3 |
|---|---|
Molecular Formula |
C21H28O3Si |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
dimethyl-prop-2-enyl-[2-[4-(4-propyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C21H28O3Si/c1-5-12-20-15-22-21(23-16-20,24-17-20)19-9-7-18(8-10-19)11-14-25(3,4)13-6-2/h6-10H,2,5,12-13,15-17H2,1,3-4H3 |
InChI Key |
ZAKOJRCCVOAJNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



